molecular formula C8H4F2O2 B3005706 2,5-Difluoroterephthalaldehyde CAS No. 608145-27-3

2,5-Difluoroterephthalaldehyde

Cat. No. B3005706
CAS RN: 608145-27-3
M. Wt: 170.115
InChI Key: QIUMSVLKXTWDSN-UHFFFAOYSA-N
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Description

2,5-Difluoroterephthalaldehyde is a chemical compound with the CAS Number: 608145-27-3 . It has a molecular weight of 170.12 and its IUPAC name is 2,5-difluoroterephthalaldehyde .


Molecular Structure Analysis

The molecular formula of 2,5-Difluoroterephthalaldehyde is C8H4F2O2 . The InChI code for this compound is 1S/C8H4F2O2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-4H .


Physical And Chemical Properties Analysis

2,5-Difluoroterephthalaldehyde has a density of 1.4±0.1 g/cm3 . Its boiling point is 268.7±40.0 °C at 760 mmHg . The compound has a molar refractivity of 39.7±0.3 cm3 . It has 2 H bond acceptors and 0 H bond donors . The polar surface area of the compound is 34 Å2 .

Safety and Hazards

The compound has been classified as having acute toxicity (oral), and can cause skin corrosion/irritation . The hazard statements associated with it are H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2,5-difluoroterephthalaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2O2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUMSVLKXTWDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)C=O)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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